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Compound of Interest

Compound Name:
2-Bromo-4-fluoro-5-

methoxybenzaldehyde

CAS No.: 865186-62-5

Cat. No.: B3038445

Get Quote

Executive Summary: The Structural Fingerprint
In the context of pharmaceutical intermediate analysis, 2-Bromo-4-fluoro-5-
methoxybenzaldehyde (CAS: 865186-62-5) presents a unique spectroscopic challenge. As a

tetrasubstituted benzene derivative, its FT-IR spectrum is a complex superposition of electronic

effects: the inductive withdrawal of fluorine, the resonance donation of the methoxy group, and

the steric/field effects of the ortho-bromine.

This guide moves beyond basic peak listing. It provides a comparative analysis of the

compound’s spectral performance against structural analogs, establishing a self-validating

interpretation protocol for Quality Control (QC) and structural elucidation.

Experimental Protocol: Self-Validating Methodology
To ensure reproducibility and minimize artifacts (such as solvent masking or polymorphic

shifts), the following "Solid-State KBr" protocol is recommended over ATR for high-resolution

fingerprinting of this crystalline aldehyde.
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Protocol: High-Fidelity KBr Pellet Preparation
Desiccation: Dry analytical grade KBr powder at 110°C for 2 hours to remove hygroscopic

water (prevents OH interference at 3400 cm⁻¹).

Ratio Control: Mix 1.5 mg of analyte with 200 mg KBr (approx. 0.7% w/w). Why? Higher

concentrations cause detector saturation in the strong C-F and C=O regions, leading to peak

truncation.

Grinding: Pulverize in an agate mortar for 2 minutes. Goal: Reduce particle size < 2 µm

(below the wavelength of IR light) to eliminate the Christiansen Effect (baseline scattering).

Compression: Press at 10 tons for 2 minutes under vacuum.

Validation Check: The resulting pellet must be transparent. If opaque/white, moisture or

particle size issues are present; discard and repeat.

Spectral Interpretation & Comparative Analysis
The interpretation is divided into three critical zones. We compare the target molecule's

response with Benzaldehyde (unsubstituted reference) and 4-Fluorobenzaldehyde to isolate

substituent effects.

Zone A: The High-Frequency Diagnostic (3100 – 2700
cm⁻¹)
This region confirms the aldehyde functionality and aromatic core.
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Functional
Group

Frequency
(cm⁻¹)

Intensity
Mechanistic
Insight

Comparison
Note

Ar-H Stretch 3100 – 3050 Weak

C-H stretching of

the two isolated

aromatic protons

(C3-H, C6-H).

Weaker than

unsubstituted

benzaldehyde

due to fewer

protons (2 vs 5).

Aldehyde C-H 2870 & 2760 Medium

Fermi

Resonance

Doublet. The

fundamental C-H

stretch couples

with the overtone

of the C-H

bending (~1390

cm⁻¹).

Critical Check: If

the lower

frequency band

(2760) is

missing, the

sample has likely

oxidized to the

carboxylic acid.

Methyl C-H 2980 – 2840 Medium

C-H stretches

from the 5-

methoxy group (

).

Absent in 4-

fluoro and simple

benzaldehyde

analogs.

Zone B: The Carbonyl & Skeletal Core (1700 – 1400
cm⁻¹)
The "heartbeat" of the molecule. The position of the carbonyl band is a vector sum of

competing electronic effects.

Target Band (C=O): ~1685 – 1695 cm⁻¹

Causality:

Conjugation (Red Shift): The benzene ring lowers the frequency compared to aliphatic

aldehydes (~1725 cm⁻¹).
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Ortho-Bromo Effect (Blue Shift): The bulky Br atom at the C2 position creates a field effect

(dipole repulsion) and steric twist, forcing the C=O slightly out of planarity with the ring.

This reduces conjugation, raising the frequency compared to 4-fluorobenzaldehyde

(~1695 cm⁻¹ vs 1680 cm⁻¹).

Zone C: The Fingerprint & Halogen Specifics (1400 – 400
cm⁻¹)
This region differentiates this specific isomer from other polysubstituted analogs.

Functional Group Frequency (cm⁻¹) Specificity Interpretation

C-F Stretch 1250 – 1200 Very Strong

The C-F bond is

highly polar. This band

often dominates the

fingerprint region,

overlapping with the

asymmetric C-O-C

stretch.

Ar-O-C (Ether) 1040 – 1020 Strong

Symmetric stretching

of the methoxy ether

linkage.

Isolated Ar-H OOP 890 – 870 Medium

Out-of-plane bending

for isolated protons at

positions 3 and 6

(1,2,4,5-substitution

pattern).

C-Br Stretch 600 – 500 Medium/Weak

Heavy atom vibration.

Often obscured but

crucial for confirming

bromination.

Comparative Performance: FT-IR vs. Alternatives[1]
Why use FT-IR over Raman or NMR for this specific compound?
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Feature FT-IR
Raman

Spectroscopy
1H-NMR

C=O Detection

Superior. Strong

dipole change makes

the carbonyl peak

sharp and

quantitative.

Weak. C=O is a weak

Raman scatterer.

Excellent, but requires

solvation (CDCl3).

Isomer ID

High. Fingerprint

region (1500-400

cm⁻¹) is unique to the

1,2,4,5-pattern.

Good. Symmetric ring

breathing modes are

distinct.

High. Coupling

constants confirm

para/meta

relationships.

Sample State

Solid state (KBr)

allows polymorphism

detection.

Solid state possible,

but fluorescence from

impurities can mask

signals.

Solution phase only

(averages out

conformers).

Conclusion: FT-IR is the most cost-effective and rapid tool for routine identity confirmation and

polymorph screening of this solid intermediate.

Decision Logic & Workflow
The following diagram illustrates the logical flow for validating the identity of 2-Bromo-4-fluoro-
5-methoxybenzaldehyde using the spectral data described above.
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Start: Acquire Spectrum
(KBr Pellet)

Check Carbonyl Region
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(2870/2760 cm⁻¹)

Strong Band Present

FAIL: Oxidation Detected
(Benzoic Acid Derivative)

Band Shifted/Broad
(>1700 or <1650)

Check C-F / Ether Region
(1200-1250 cm⁻¹)

Doublet Present Doublet Missing
(OH Broadening?)
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Weak/Missing
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2-Bromo-4-fluoro-5-methoxybenzaldehyde

Isolated H OOP Found
Adjacent H OOP Found

(e.g. 810 cm⁻¹)

Click to download full resolution via product page

Caption: Logical decision tree for the spectral validation of 2-Bromo-4-fluoro-5-
methoxybenzaldehyde, filtering for oxidation and isomeric impurities.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b3038445?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3038445?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

